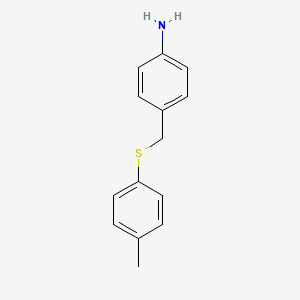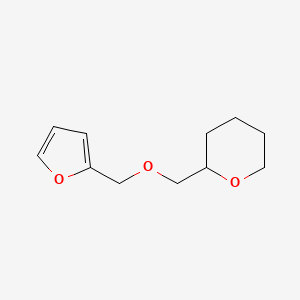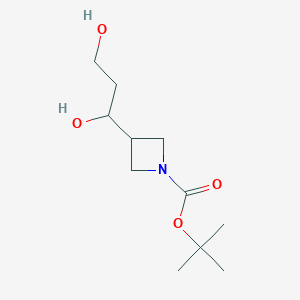![molecular formula C12H19BrClNO B13961136 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone](/img/structure/B13961136.png)
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is a complex organic compound characterized by its unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by functional group modifications. For instance, the synthesis may start with the preparation of the spirocyclic intermediate through a Prins/pinacol cascade reaction, which involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and biocatalytic processes to scale up the synthesis while maintaining selectivity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The spirocyclic structure allows for further cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate and chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Aplicaciones Científicas De Investigación
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Biological Studies: It is used in the study of biological pathways and mechanisms due to its potential bioactivity.
Mecanismo De Acción
The mechanism of action of 1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. For instance, it may interact with G protein-coupled receptors or other signaling pathways to exert its effects .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Another spirocyclic compound with similar structural features.
8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one: A compound with a similar spirocyclic core but different functional groups.
Uniqueness
1-(8-(Bromomethyl)-2-azaspiro[4.5]decan-2-yl)-2-chloroethanone is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various pharmacologically active compounds and a useful tool in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H19BrClNO |
|---|---|
Peso molecular |
308.64 g/mol |
Nombre IUPAC |
1-[8-(bromomethyl)-2-azaspiro[4.5]decan-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C12H19BrClNO/c13-7-10-1-3-12(4-2-10)5-6-15(9-12)11(16)8-14/h10H,1-9H2 |
Clave InChI |
VPUKVTKZKJISNE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1CBr)CCN(C2)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)







